

1-(4,6-Dichloropyridin-3-YL)ethan-1-one chemical properties

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Compound of Interest

Compound Name: 1-(4,6-Dichloropyridin-3-YL)ethan-1-one

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An In-Depth Technical Guide to the Chemical Properties and Reactivity of **1-(4,6-Dichloropyridin-3-yl)ethan-1-one**

Introduction

The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to a multitude of drugs across various therapeutic areas.^{[1][2]} Its unique electronic properties and ability to engage in biological interactions make it a privileged structure in drug design.^{[1][3]} Dichlorinated pyridines, in particular, serve as highly versatile building blocks, offering multiple reactive sites for the strategic elaboration of complex molecular architectures.^[4]

This technical guide provides a comprehensive analysis of **1-(4,6-dichloropyridin-3-yl)ethan-1-one**, a key intermediate for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, explore its electronic landscape to predict reactivity, propose a logical synthetic pathway, and detail its utility in key chemical transformations. This document is structured to provide not just data, but a field-proven perspective on how this molecule's specific features can be leveraged in a research and development context.

Compound Identification and Physicochemical Properties

1-(4,6-Dichloropyridin-3-yl)ethan-1-one is a substituted pyridine carrying two chlorine atoms at the 4 and 6 positions and an acetyl group at the 3-position. These substituents dictate its physical characteristics and chemical behavior. The fundamental properties of this compound are summarized below.

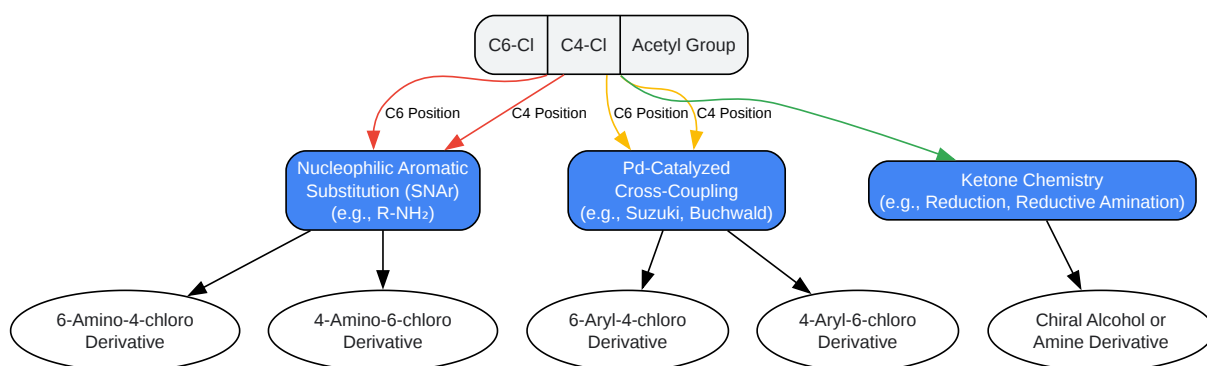
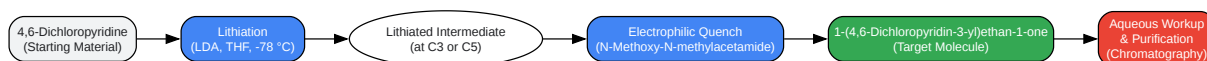
Property	Value	Source(s)
CAS Number	887573-44-6	[5][6][7]
Molecular Formula	C ₇ H ₅ Cl ₂ NO	[5][6][7]
Molecular Weight	190.03 g/mol	[5][6]
IUPAC Name	1-(4,6-dichloro-3-pyridinyl)ethanone	[8]
Synonyms	1-(4,6-Dichloropyridin-3-YL)ethanone, 3-Acetyl-4,6-dichloropyridine	[5][6]
Appearance	Light brown to brown solid	[6]
Predicted Density	1.376 ± 0.06 g/cm ³	[6]
Predicted pKa	-1.28 ± 0.10	[6]
Storage Conditions	Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)	[6]

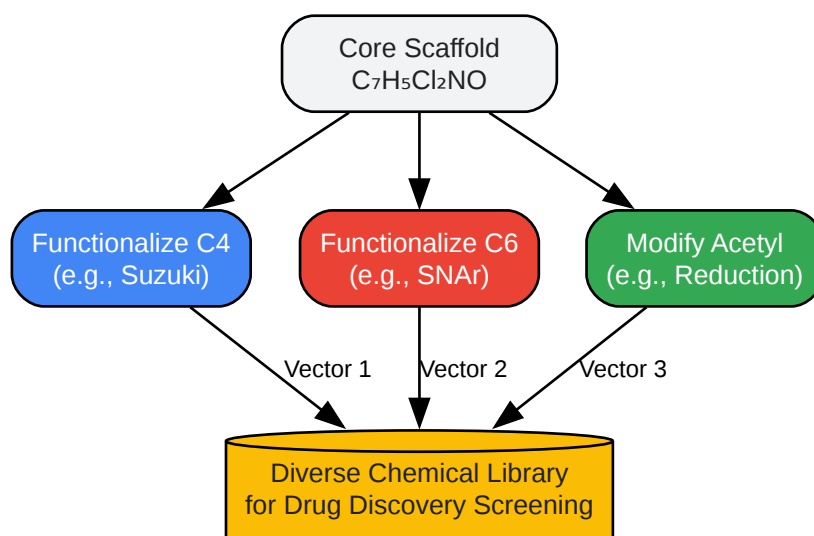
The Electronic Landscape and Predicted Reactivity

The reactivity of **1-(4,6-dichloropyridin-3-yl)ethan-1-one** is a direct consequence of the interplay between its three key structural features: the pyridine nitrogen, the chloro-substituents, and the acetyl group.

- **Pyridine Nitrogen:** As an electronegative heteroatom, the nitrogen atom withdraws electron density from the aromatic ring, rendering it inherently electron-deficient.[9] This fundamental property makes the ring susceptible to nucleophilic attack and generally resistant to electrophilic substitution.

- **Chloro-Substituents (C4 & C6):** The chlorine atoms at the C4 (para) and C6 (ortho) positions are also strongly electron-withdrawing via induction. Their presence significantly enhances the ring's electrophilicity, making them excellent leaving groups in nucleophilic aromatic substitution (S_NAr) reactions.^[4] The positions ortho and para to the nitrogen are particularly activated because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.^[10]
- **Acetyl Group (C3):** The acetyl group at the C3 position is a meta-directing, deactivating group that further withdraws electron density from the ring. Its presence enhances the reactivity of the C4 and C6 positions towards nucleophiles. The ketone carbonyl also provides a reactive handle for a separate class of chemical transformations.





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